molecular formula C5H6N2 B146979 Glutaronitrile CAS No. 544-13-8

Glutaronitrile

Cat. No. B146979
CAS RN: 544-13-8
M. Wt: 94.11 g/mol
InChI Key: ZTOMUSMDRMJOTH-UHFFFAOYSA-N
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Description

Biocatalytic Desymmetrization of Glutaronitrile

The study presented in paper explores the desymmetrization of prochiral 3-substituted glutaronitriles to access optically active compounds such as (S)-Pregabalin and (R)-Baclofen. The process utilizes nitrilases from various sources to catalyze the hydrolysis of the substrates, resulting in high enantiomeric excesses. This enzymatic approach is superior to traditional chemical hydrolysis and demonstrates the influence of the 3-substituent on enzyme activity and stereoselectivity. The successful preparation of (S)-2a and (S)-2b with high yields and enantiomeric excesses using biocatalysts is a significant advancement in the synthesis of β-substituted γ-amino acids, which are important in pharmaceuticals.

Structural Analysis of Glutaronitrile Salts

Paper delves into the structural analysis of hydrogen halide salts of glutaronitrile using NMR analysis. The study identifies the salts as 2,2-dihalo-6-amino-2,3,4,5-tetrahydropyridinium halides and outlines a method for converting these materials into 2-amino-6-halo-3,4-dihydropyridines. These compounds represent a novel and reactive class of functionally substituted dihydropyridines. The research extends to other substituted glutaronitriles, providing proof of their structures and expanding the understanding of these compounds' chemical behavior.

Rotational Spectroscopy of Glutaronitrile

In paper , the rotational spectrum of glutaronitrile is measured to support its potential detection in the interstellar medium (ISM). Despite the prevalence of nitriles in the ISM, dinitriles have been scarcely detected, partly due to a lack of laboratory data. The study presents the measurement of 111 rotational transitions of glutaronitrile and determines various rotational constants. However, the search for glutaronitrile in molecular clouds did not yield a detection, and upper limits for its column densities were established.

Glutaronitrile in Li-ion Batteries

The evaluation of glutaronitrile as a co-solvent in electrolyte mixtures for Li-ion batteries is the focus of paper . The study finds that glutaronitrile-based electrolytes exhibit high ionic conductivities, low viscosities, and improved aluminum corrosion resistance. The electrochemical stability of these electrolytes is tested, and the performance of Li-ion batteries using these electrolytes is assessed, showing good discharge capacities and low capacity fade over cycles.

Detection of Methyldibromo Glutaronitrile in Cosmetics

Paper presents a gas chromatography-mass spectrometry method for detecting methyldibromo glutaronitrile (MDBGN) in cosmetic products. MDBGN, a prohibited preservative due to its allergenic properties, is analyzed in various cosmetics, demonstrating the method's effectiveness in identifying illegal additions of this compound.

Chemical Reactions of Glutaronitrile in Polymers

The chemical transformation of nitrile groups in polyacrylonitrile and related polymers is studied in paper . The reaction with asymmetrical diamines leads to the formation of dialkylaminoalkylacrylamide groups. Glutaronitrile serves as a model compound to understand this transformation, which is characterized by spectroscopic and rheological methods.

Toughening of Epoxy Systems with Glutaronitrile

Paper investigates the use of glutaronitrile as a chain extender to enhance the toughness of cured DGEBA/MDA epoxy systems. The addition of glutaronitrile affects the cure kinetics, increasing the activation energy and decreasing the cure rate. The study measures the impact strength, glass transition temperature, and heat deformation temperature, noting improvements in toughness with the addition of glutaronitrile.

Complexes of Niobium(V) and Tantalum(V) with Glutaronitrile

Complexes of niobium(V) and tantalum(V) halides with glutaronitrile are synthesized and characterized in paper . The study identifies two types of complexes and uses conductivity and spectrophotometric studies to determine the coordination site and rotational isomers of the ligand molecules. The findings suggest that glutaronitrile assumes different conformations in the complexes, providing insight into the coordination chemistry of these metal halides with dinitriles.

Scientific Research Applications

1. Polymer Modification

Glutaronitrile has been used to enhance the toughness of polymers. Specifically, it has been applied as a chain extender in the DGEBA/MDA system. The addition of glutaronitrile was found to increase impact strength while slightly raising the activation energy and reducing the cure rate due to its interference in the reaction between epoxide and amine groups. However, this also led to a decrease in glass transition temperature and heat deformation temperature (Lee, Shim, & Kim, 1996).

2. Electrolyte Development for Li-ion Batteries

Glutaronitrile has been evaluated as a co-solvent in electrolyte mixtures for high energy/power lithium-ion batteries. It contributed to high ionic conductivities and low viscosities, enhancing the electrochemical stability of the batteries. Its mixtures with ethylene carbonate showed improved aluminum corrosion resistance and stability on graphite anodes, indicating its potential for use in advanced battery technologies (Abu-Lebdeh & Davidson, 2009).

3. Organic Synthesis and Functional Materials

Glutaronitrile and its derivatives have been extensively utilized in the synthesis of functional materials, including biologically active compounds and precursors for polymers and azaheterocycles. Methods for the novel functionalization of glutaronitrile have been developed to facilitate the synthesis of these materials, highlighting its versatility in organic chemistry (Nishiwaki et al., 1999).

Safety And Hazards

Glutaronitrile is labelled as a danger according to GHS labelling. The hazard statements include H301, H312, H332 which indicate that it is toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

pentanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOMUSMDRMJOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060266
Record name Pentanedinitrile
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glutaronitrile

CAS RN

544-13-8
Record name Glutaronitrile
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Record name Glutaronitrile
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Record name Glutaronitrile
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Record name Glutaronitrile
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Record name GLUTARONITRILE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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